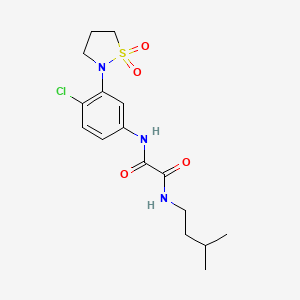

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide

Description

Properties

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O4S/c1-11(2)6-7-18-15(21)16(22)19-12-4-5-13(17)14(10-12)20-8-3-9-25(20,23)24/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZVDUGUXLYGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide typically involves multi-step organic reactions. The starting materials might include 4-chloro-3-nitrophenol, isothiazolidine dioxide, and isopentylamine. The key steps could involve:

Nitration: Introduction of the nitro group to the phenyl ring.

Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the isothiazolidine dioxide ring.

Amidation: Formation of the oxalamide linkage with isopentylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the isothiazolidine ring.

Reduction: Reduction of the chloro group under specific conditions.

Substitution: Nucleophilic substitution reactions at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide may have several scientific research applications:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide can be contextualized against three categories of analogous compounds:

Oxalamide Derivatives with Aromatic Substituents

- Sorafenib Tosylate (BAY 54-9085) : A clinically approved oxalamide-based kinase inhibitor, Sorafenib features a trifluoromethylphenyl group and a pyridine carboxamide moiety. While both compounds share the oxalamide core, Sorafenib lacks the sulfone-modified isothiazolidine ring. Its urea linkage (vs. oxalamide in the target compound) and trifluoromethyl group enhance metabolic stability and target affinity, contributing to its anticancer activity .

- N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) : This derivative, reported in , shares a chloro-substituted phenyl group and oxalamide backbone with the target compound. However, it substitutes the isothiazolidine sulfone with a trifluoromethyl group and incorporates a pyridyl carboxamide side chain. The trifluoromethyl group likely improves lipophilicity and membrane permeability compared to the sulfone group in the target compound .

Sulfone-Containing Heterocycles

- 3-Chloro-N-phenyl-phthalimide : This compound () contains a chloro-substituted isoindoline-dione ring but lacks the oxalamide linkage. Its sulfone-free structure limits its electronic effects compared to the target compound’s 1,1-dioxidoisothiazolidine group, which may enhance electrophilicity and hydrogen-bonding capacity .

Branched Alkyl Chain-Modified Compounds

- N1,N2-Bis(azetidinyl)oxalamides : and describe oxalamides with azetidinyl and chloro-substituted phenyl groups. The target compound’s isopentyl chain contrasts with these rigid, cyclic substituents, likely conferring greater conformational flexibility and altered pharmacokinetic profiles (e.g., improved oral bioavailability) .

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization, analogous to ’s azetidinyl oxalamide synthesis, where chloroacetyl chloride and triethylamine were used to install reactive intermediates .

- Spectroscopic Characterization : Infrared and NMR data from suggest that sulfone and chloro groups in the target compound would produce distinct peaks (e.g., C-Cl stretch at ~750 cm⁻¹, sulfone S=O at ~1130–1276 cm⁻¹) .

- Biological Potential: While direct studies on the target compound are absent, sulfone-containing oxalamides (e.g., Sorafenib) demonstrate kinase inhibition, suggesting similar mechanisms. The isopentyl chain may reduce cytotoxicity compared to trifluoromethyl groups .

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

Amide Coupling : React oxalyl chloride with substituted aniline derivatives (e.g., 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline) under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Isopentylamine Introduction : Introduce the isopentyl group via nucleophilic substitution or coupling reactions, optimizing temperature (0–25°C) and pH (neutral to slightly basic) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Parameters Table :

| Step | Reaction Conditions | Solvent | Yield (%) |

|---|---|---|---|

| Amide Formation | 0°C, N₂ atmosphere | DCM | 60–75 |

| Alkylation | RT, pH 7–8 | DMF | 45–65 |

| Purification | Gradient elution | Ethyl acetate/hexane | 85–90 |

Q. What analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., chloro-phenyl, isothiazolidinone ring) and assess stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns (acetonitrile/water gradient) to quantify purity (>98% for biological assays) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and detect impurities .

Example Data Contradiction Resolution :

If NMR shows unexpected peaks, cross-validate with IR spectroscopy to rule out carbonyl group anomalies (e.g., oxalamide vs. ester formation) .

Q. How does the solubility profile influence formulation in biological assays?

Methodological Answer:

- Solubility in Organic Solvents : High solubility in DMSO (≥50 mg/mL) for stock solutions; moderate in ethanol/acetone (10–20 mg/mL) .

- Aqueous Limitations : Poor water solubility (<1 mg/mL) necessitates surfactants (e.g., Tween-80) or lipid-based carriers for in vivo studies .

- Formulation Table :

| Solvent | Solubility (mg/mL) | Use Case |

|---|---|---|

| DMSO | 50 | Stock solutions |

| Ethanol | 15 | In vitro assays |

| PBS (pH 7.4) | <1 | Requires emulsifiers |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals from the isothiazolidinone ring and isopentyl chain .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace amide bond formation if MS/MS fragmentation is ambiguous .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the oxalamide core .

Q. What strategies optimize bioactivity while minimizing toxicity in derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Hydrophobic Side Chains : Replace isopentyl with cyclopentyl to enhance membrane permeability (logP optimization) .

- Electron-Withdrawing Groups : Introduce fluorine at the phenyl ring to improve target binding (e.g., fungal chitin synthase inhibition) .

- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀) and mammalian cell lines (HEK293) for cytotoxicity (IC₅₀) .

Q. SAR Optimization Table :

| Derivative | Modification | Bioactivity (IC₅₀, μM) | Toxicity (LC₅₀, μM) |

|---|---|---|---|

| Parent Compound | None | 2.5 | 50 |

| Cyclopentyl Analog | Isopentyl → Cyclopentyl | 1.8 | 75 |

| Fluoro-Substituted | 4-F on phenyl | 1.2 | 45 |

Q. How to validate target engagement and mechanism in cellular models?

Methodological Answer:

- Enzyme Assays : Measure chitin synthase inhibition (fungal models) via UDP-N-acetylglucosamine depletion using HPLC .

- CRISPR Knockouts : Delete putative targets (e.g., fungal CYP51) to confirm resistance mechanisms in mutant strains .

- Thermal Shift Assay : Monitor protein melting temperature (ΔTm) shifts to validate direct binding .

Q. Mechanistic Study Design :

In Vitro : Dose-response curves (0.1–100 μM) with recombinant enzymes.

In Cellulo : Fluorescent probes (e.g., BODIPY-labeled analogs) for subcellular localization .

In Silico : Molecular docking (AutoDock Vina) to predict binding poses in chitin synthase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.